molecular formula C14H14FNO2 B4662879 N-[2-(4-fluorophenyl)ethyl]-5-methylfuran-2-carboxamide

N-[2-(4-fluorophenyl)ethyl]-5-methylfuran-2-carboxamide

Cat. No.: B4662879
M. Wt: 247.26 g/mol
InChI Key: SULYDIQXKZVZRA-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-5-methylfuran-2-carboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a furan ring substituted with a methyl group and a carboxamide group, along with a 4-fluorophenyl ethyl side chain

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s designed to be a drug, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

Like any chemical compound, handling “N-[2-(4-fluorophenyl)ethyl]-5-methyl-2-furamide” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The study and application of “N-[2-(4-fluorophenyl)ethyl]-5-methyl-2-furamide” could be a potential area of research in organic chemistry. Its unique structure might make it useful in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-5-methylfuran-2-carboxamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methyl group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the 4-fluorophenyl ethyl side chain: This step involves the reaction of the furan derivative with 4-fluorophenyl ethyl halide in the presence of a base to form the desired product.

    Formation of the carboxamide group: The final step involves the conversion of the carboxylic acid group to a carboxamide group using reagents like thionyl chloride followed by reaction with an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-5-methylfuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylfuran-2-carboxamide
  • N-[2-(4-chlorophenyl)ethyl]-5-methylfuran-2-carboxamide
  • N-[2-(4-bromophenyl)ethyl]-5-methylfuran-2-carboxamide

Uniqueness

N-[2-(4-fluorophenyl)ethyl]-5-methylfuran-2-carboxamide is unique due to the presence of the 4-fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c1-10-2-7-13(18-10)14(17)16-9-8-11-3-5-12(15)6-4-11/h2-7H,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULYDIQXKZVZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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